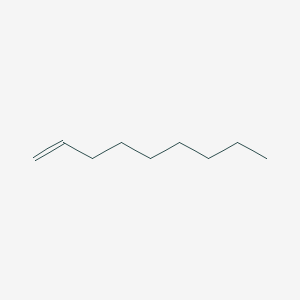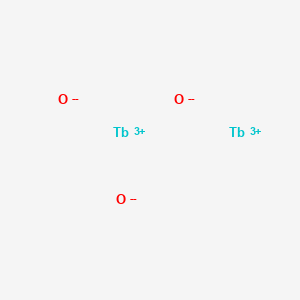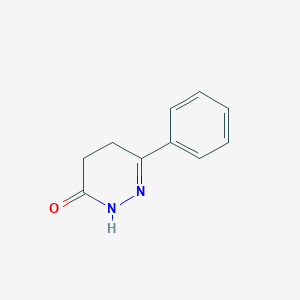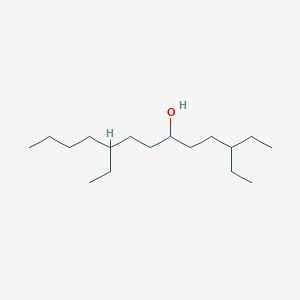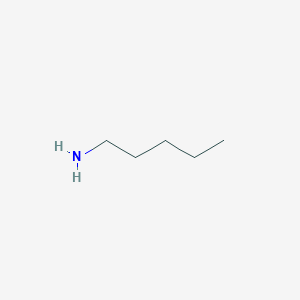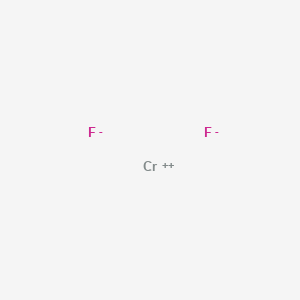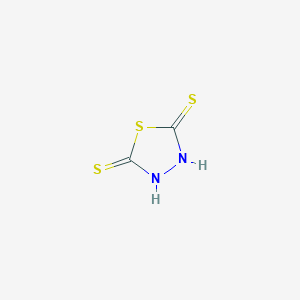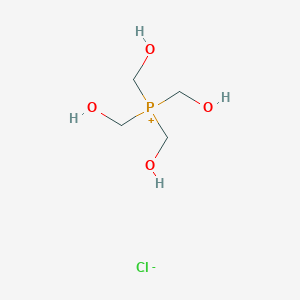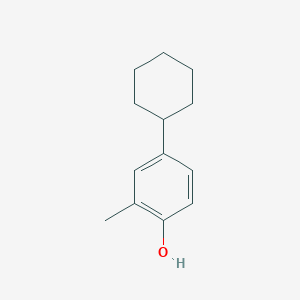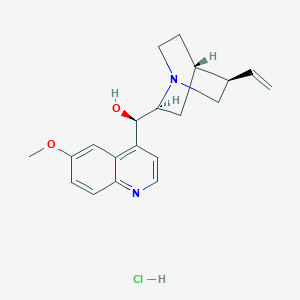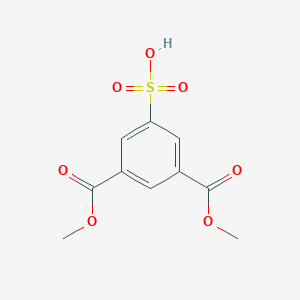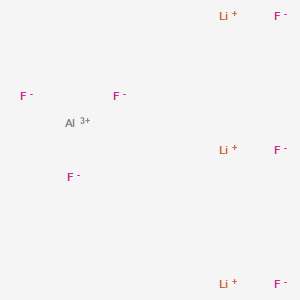
Trilithium hexafluoroaluminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white powder with a molecular weight of 161.79 g/mol and a density of 2.637 g/cm³ . This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trilithium hexafluoroaluminate is synthesized by crystallizing from melts of lithium fluoride and aluminum fluoride . The reaction can be represented as follows: [ 3LiF + AlF₃ \rightarrow Li₃AlF₆ ]
This reaction typically occurs at high temperatures to ensure the complete formation of the compound. The melting point of this compound is approximately 790°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants, lithium fluoride and aluminum fluoride, are mixed and heated in a controlled environment to achieve the desired product. The purity and yield of the compound are critical factors in industrial production, and various purification techniques may be employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Trilithium hexafluoroaluminate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions involving this compound can yield various reduced forms of the compound.
Substitution: Substitution reactions can occur when this compound reacts with other chemical species, replacing one or more of its components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different aluminum and lithium compounds, while substitution reactions can yield various fluorinated products.
Applications De Recherche Scientifique
Trilithium hexafluoroaluminate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other fluorinated compounds.
Biology: Research in biology may involve this compound in studies related to its effects on biological systems and its potential use in biological assays.
Medicine: The compound’s unique properties make it a candidate for research in medical applications, such as drug delivery systems and diagnostic tools.
Mécanisme D'action
The mechanism by which trilithium hexafluoroaluminate exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorine atoms play a significant role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium tetrafluoroaluminate (LiAlF₄): This compound has a similar structure but contains fewer fluorine atoms.
Lithium hexafluorophosphate (LiPF₆): Another fluorinated lithium compound with different chemical properties and applications.
Sodium hexafluoroaluminate (Na₃AlF₆): Similar to trilithium hexafluoroaluminate but with sodium instead of lithium.
Uniqueness
This compound is unique due to its specific combination of lithium and aluminum with six fluorine atoms, giving it distinct chemical and physical properties. Its high thermal stability and resistance to chemical attack make it particularly valuable in high-temperature and corrosive environments .
Propriétés
Numéro CAS |
13821-20-0 |
|---|---|
Formule moléculaire |
AlF6Li3 |
Poids moléculaire |
161.9 g/mol |
Nom IUPAC |
trilithium;hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |
Clé InChI |
VRSRNLHMYUACMN-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3] |
SMILES canonique |
[Li+].[Li+].[Li+].F[Al-3](F)(F)(F)(F)F |
Key on ui other cas no. |
13821-20-0 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


